molecular formula C8H10N2O B040958 2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol CAS No. 116228-46-7

2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol

Cat. No. B040958
CAS RN: 116228-46-7
M. Wt: 150.18 g/mol
InChI Key: CAIKJLUCMCPTKZ-UHFFFAOYSA-N
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Description

“2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol” is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 . It is used in research .


Molecular Structure Analysis

The molecular structure of “2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol” consists of a pyrazole ring attached to a but-3-yn-2-ol group. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms .


Physical And Chemical Properties Analysis

“2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol” has a density of 1.2±0.1 g/cm3, a boiling point of 333.3±22.0 °C at 760 mmHg, and a flash point of 155.4±22.3 °C .

Scientific Research Applications

Cancer Research: CDK2 Inhibition

One of the promising applications of pyrazole derivatives is in the development of cyclin-dependent kinase 2 (CDK2) inhibitors . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation, and its inhibition is a potential strategy for cancer treatment . Pyrazole derivatives have shown potent inhibitory activity against CDK2, making them valuable for designing anticancer agents.

Antimicrobial Agents: Tuberculosis Treatment

Pyrazole compounds have been investigated for their potential as anti-tubercular agents. By combining in silico design and synthesis, researchers have developed novel compounds that show promise in the treatment of tuberculosis . This application is significant given the global health challenge posed by tuberculosis.

Enzyme Inhibitors: Biological Evaluation

The pyrazole moiety is often incorporated into molecules designed to inhibit specific enzymes. Such inhibitors can be used to study enzyme function and regulation or as lead compounds for drug development. The evaluation of these inhibitors can lead to the discovery of new therapeutic agents .

Molecular Docking Studies: Antimicrobial Potential

In silico molecular docking studies are conducted to predict the interaction between pyrazole derivatives and target proteins. These studies help in identifying potential antimicrobial agents by evaluating the binding efficiency of the compounds .

Drug Design: Bioisosteric Replacement

Pyrazole derivatives are used in drug design through bioisosteric replacement, where a portion of a lead compound is replaced with a pyrazole group to enhance biological activity or reduce toxicity . This approach has been utilized to create more potent and selective CDK2 inhibitors.

Chemical Synthesis: Building Blocks

Pyrazole derivatives serve as versatile building blocks in organic synthesis. They can be used to construct complex molecules with potential applications in various fields, including pharmaceuticals and materials science .

Future Directions

The future directions for “2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol” could involve further exploration of its potential biological activities and applications in various fields. As a pyrazole derivative, it may have potential in drug development given the wide range of biological activities exhibited by other pyrazole compounds .

properties

IUPAC Name

2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-8(2,11)4-3-7-5-9-10-6-7/h5-6,11H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIKJLUCMCPTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CNN=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol

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